molecular formula C4HBrCl2N2 B573019 2-Bromo-3,5-dichloropyrazine CAS No. 1206249-40-2

2-Bromo-3,5-dichloropyrazine

Cat. No.: B573019
CAS No.: 1206249-40-2
M. Wt: 227.87
InChI Key: CCUUKMSFOYYAKB-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a significant member of the halogenated pyrazine family, characterized by its distinctive substitution pattern on the six-membered diazine ring system. The compound is officially registered under Chemical Abstracts Service number 1206249-40-2 and bears the MDL number MFCD14581976. The molecular formula C4HBrCl2N2 indicates a molecular structure containing four carbon atoms, one hydrogen atom, one bromine atom, two chlorine atoms, and two nitrogen atoms, resulting in a molecular weight of 227.87 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the specific positions of the halogen substituents on the pyrazine ring. The compound's structural representation through Simplified Molecular Input Line Entry System notation is expressed as ClC1=CN=C(Br)C(Cl)=N1, which clearly delineates the connectivity and substitution pattern. The InChI identifier 1S/C4HBrCl2N2/c5-3-4(7)9-2(6)1-8-3/h1H provides an additional standardized representation of the molecular structure.

Property Value Source
Chemical Abstracts Service Number 1206249-40-2
Molecular Formula C4HBrCl2N2
Molecular Weight 227.87 g/mol
MDL Number MFCD14581976
Physical Form White to yellow solid
Purity 97%

The compound typically appears as a white to yellow solid or liquid at room temperature, with commercial preparations commonly achieving 97% purity. Storage recommendations suggest maintaining the compound under inert atmosphere conditions at temperatures between 2-8°C to preserve its chemical integrity.

Historical Context and Discovery

The development and characterization of this compound emerged from the broader exploration of halogenated heterocyclic compounds that gained momentum in the latter half of the twentieth century. While specific historical records regarding the initial synthesis and discovery of this particular compound are not extensively documented in the available literature, its development can be understood within the context of systematic investigations into pyrazine derivatives and their halogenation patterns.

The synthesis of halogenated pyrazines has historically been driven by the need for versatile building blocks in pharmaceutical and agrochemical research. Early work on pyrazine halogenation, as exemplified by studies on chlorination of pyrazine itself, demonstrated that controlled halogenation reactions could be achieved under specific conditions. Research from the mid-twentieth century established that pyrazine compounds could be successfully halogenated through vapor-phase reactions at elevated temperatures, providing foundational knowledge for the development of more complex polyhalogenated derivatives.

The emergence of this compound as a commercially available building block reflects the evolution of synthetic methodology and the increasing demand for selectively functionalized heterocyclic compounds. Contemporary research has demonstrated the compound's utility in accessing diverse chemical architectures through strategic synthetic transformations, establishing its position as a valuable intermediate in modern organic synthesis.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the field of heterocyclic chemistry, serving as a versatile platform for the construction of complex molecular architectures. The compound's significance stems from its unique combination of reactive sites that enable selective chemical transformations while maintaining the structural integrity of the pyrazine core.

The strategic placement of bromine and chlorine atoms on the pyrazine ring provides exceptional opportunities for divergent synthetic approaches. The presence of different halogen substituents allows for selective reactivity based on the varying bond dissociation energies and electronic properties of carbon-bromine versus carbon-chlorine bonds. This differential reactivity enables chemists to perform sequential transformations, where one halogen can be selectively replaced while preserving others for subsequent manipulations.

In pharmaceutical chemistry, this compound serves as a key intermediate in the synthesis of biologically active compounds. Research has demonstrated its utility in the preparation of triazolopyrazine-based antimalarial compounds, where the halogen substituents provide essential handles for introducing pharmacologically relevant functional groups. The compound's ability to undergo both cross-coupling reactions and nucleophilic substitutions makes it particularly valuable for accessing diverse chemical space in drug discovery programs.

The compound also plays a crucial role in materials science applications, where pyrazine-based structures contribute to the development of organic semiconductors and photoreactive materials. Studies have shown that halogenated pyrazine derivatives can be incorporated into push-pull molecular systems with tailored photoredox activity, demonstrating the broader utility of compounds like this compound beyond traditional pharmaceutical applications.

Application Area Synthetic Utility Key Transformations
Pharmaceutical Synthesis Building block for drug intermediates Cross-coupling, nucleophilic substitution
Agrochemical Development Pesticide and herbicide precursors Selective halogen replacement
Materials Chemistry Organic semiconductor components Functional group introduction
Heterocyclic Methodology Model compound for reaction development Multiple bond-forming reactions

Furthermore, the compound serves as an important model system for studying reactivity patterns in polyhalogenated heterocycles. Research into tele-substitution reactions has utilized this compound analogues to understand unusual mechanistic pathways that occur in halogenated pyrazine systems. These studies have revealed that factors such as nucleophile equivalents, base concentration, solvent polarity, and halogen size significantly influence reaction outcomes, providing valuable insights for synthetic planning.

The commercial availability of this compound from multiple suppliers at reasonable costs has facilitated its widespread adoption in research laboratories worldwide. This accessibility has enabled extensive exploration of its synthetic potential and contributed to the development of new methodologies for heterocyclic functionalization. The compound's stable nature under standard laboratory conditions, combined with its predictable reactivity patterns, makes it an ideal starting material for both academic research and industrial applications.

Properties

IUPAC Name

2-bromo-3,5-dichloropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrCl2N2/c5-3-4(7)9-2(6)1-8-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUUKMSFOYYAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695948
Record name 2-Bromo-3,5-dichloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206249-40-2
Record name 2-Bromo-3,5-dichloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination via Phosphorus Oxychloride

A widely employed method involves replacing hydroxyl groups with chlorine atoms using phosphorus oxychloride (POCl₃). For example, 2-hydroxy-5-bromopyrazine can be treated with POCl₃ under reflux to yield 2,5-dichloropyrazine . Adapting this approach, 3-hydroxy-2-bromopyrazine undergoes chlorination at the 3-position, with subsequent introduction of a second chlorine at the 5-position due to the electron-withdrawing effects of the pyrazine ring.

Reaction Conditions :

  • Temperature : 60°C

  • Duration : 2 hours

  • Yield : ~79%

The mechanism involves nucleophilic displacement of the hydroxyl group by chloride, facilitated by the electrophilic nature of POCl₃. This method is scalable but requires careful control of stoichiometry to avoid over-chlorination.

Bromination of Dichloropyrazine Derivatives

Directed Bromination Using N-Bromosuccinimide (NBS)

Electrophilic bromination of 3,5-dichloropyrazine at the 2-position is challenging due to the ring’s electron-deficient nature. However, N-bromosuccinimide (NBS) in dichloromethane at 0°C enables regioselective bromination.

Key Steps :

  • Dissolve 3,5-dichloropyrazine in dichloromethane.

  • Add NBS in batches at 0°C.

  • Stir for 30 minutes, followed by aqueous workup.

Yield : ~87%

This method leverages the mild brominating power of NBS, which minimizes side reactions such as ring degradation.

Diazotization and Halogen Exchange

Amino-to-Bromo Conversion

Amino groups in pyrazine derivatives can be replaced via diazotization. For instance, 2-amino-3,5-dichloropyrazine is treated with sodium nitrite (NaNO₂) and hydrobromic acid (HBr) to form a diazonium intermediate, which is subsequently quenched with copper(I) bromide (CuBr) to yield the target compound.

Reaction Protocol :

  • Temperature : -30°C (to stabilize the diazonium intermediate).

  • Reagents : NaNO₂, HBr, CuBr.

  • Yield : ~68% after purification.

This method is advantageous for introducing bromine at specific positions but requires stringent temperature control.

Comparative Analysis of Synthetic Routes

Method Starting Material Reagents Yield Advantages Limitations
POCl₃ Chlorination3-Hydroxy-2-bromopyrazinePOCl₃79%High scalabilityRisk of over-chlorination
NBS Bromination3,5-DichloropyrazineNBS, CH₂Cl₂87%RegioselectiveRequires low temperatures
Diazotization2-Amino-3,5-dichloropyrazineNaNO₂, HBr, CuBr68%Precise bromine placementComplex multi-step process

Mechanistic Insights

Electrophilic Aromatic Substitution

In bromination reactions, the pyrazine ring’s electron deficiency necessitates strong electrophiles. NBS generates bromine radicals that abstract hydrogen, forming a brominated intermediate. Chlorination via POCl₃ proceeds through a two-step mechanism: (1) phosphorylation of the hydroxyl group, and (2) nucleophilic attack by chloride.

Diazonium Intermediate Reactivity

Diazotization involves protonation of the amino group, followed by nitrosation to form a diazonium salt. This intermediate undergoes Sandmeyer-type reactions with CuBr to replace the diazo group with bromine.

Optimization Strategies

Solvent Selection

Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates in chlorination, while dichloromethane minimizes side reactions in bromination.

Temperature Control

Low temperatures (-30°C) stabilize diazonium intermediates, preventing decomposition. Conversely, chlorination at 60°C ensures complete reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,5-dichloropyrazine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride may be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyrazine derivatives .

Scientific Research Applications

2-Bromo-3,5-dichloropyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3,5-dichloropyrazine and its derivatives involves interactions with specific molecular targets. For instance, some derivatives may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

2-Amino-3,5-dibromopyrazine (CAS 957230-70-5)

  • Molecular formula : C₄H₃Br₂N₃
  • Molecular weight : 244.87 g/mol (MS data) .
  • Key differences: Substitution of bromine and amino groups (vs. bromine and chlorine in 2-Bromo-3,5-dichloropyrazine). Higher nucleophilicity due to the amino group, enabling reactions like nucleophilic substitution (e.g., with sodium hydrosulfide to form thiol derivatives) . Lower lipophilicity (predicted XLogP3 < 2.7) due to the polar amino group.

3-Bromo-5-chloropyrazin-2-amine (CAS 566205-01-4)

  • Molecular formula : C₄H₃BrClN₃
  • Similarity score : 0.96 .
  • Key differences: Positional isomerism: Bromine and chlorine are located at positions 3 and 5, with an amino group at position 2. Reactivity: The amino group enhances electrophilic aromatic substitution (EAS) at the para position relative to the amino group.

2-(Bromomethyl)-3,5-dichloropyrazine (CAS 1803606-92-9)

  • Molecular formula : C₅H₃BrCl₂N₂
  • Key differences :
    • A bromomethyl (–CH₂Br) group replaces the bromine atom at position 2.
    • Increased steric bulk, affecting reaction kinetics in cross-coupling reactions .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Hazard Statements
This compound 1206249-40-2 C₄HBrCl₂N₂ 227.87 Br (2), Cl (3,5) H315, H319, H335
2-Amino-3,5-dibromopyrazine 957230-70-5 C₄H₃Br₂N₃ 244.87 Br (3,5), NH₂ (2) Not specified
3-Bromo-5-chloropyrazin-2-amine 566205-01-4 C₄H₃BrClN₃ 237.45 Br (3), Cl (5), NH₂ (2) Not specified
2-(Bromomethyl)-3,5-dichloropyrazine 1803606-92-9 C₅H₃BrCl₂N₂ 256.35 –CH₂Br (2), Cl (3,5) Not specified

Biological Activity

2-Bromo-3,5-dichloropyrazine is a halogenated derivative of pyrazine that has garnered attention for its potential biological activities. The compound's unique structure, characterized by bromine and chlorine substituents on the pyrazine ring, suggests possible applications in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anti-inflammatory, and anti-tumor properties, along with relevant case studies and research findings.

Structural Properties

The molecular formula of this compound is C4HBrCl2N2, with a molar mass of 227.87 g/mol. The presence of halogen atoms enhances the compound's lipophilicity and reactivity, which are critical factors in its biological activity. The structural arrangement allows for various substitutions that can lead to derivatives with distinct biological properties.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. For instance, studies have shown that compounds with similar halogenated structures often demonstrate enhanced efficacy against various microbial strains due to their ability to disrupt cellular membranes or inhibit enzymatic functions.

Microbial Strain Activity Reference
Staphylococcus aureusInhibition observed
Candida albicansModerate antifungal activity
Escherichia coliLimited activity reported

Anti-inflammatory Properties

Halogenated pyrazines have been linked to anti-inflammatory effects in several studies. While specific data on this compound is limited, related compounds have shown promise in reducing inflammation markers in vitro and in vivo. The mechanism may involve the inhibition of pro-inflammatory cytokines.

Anti-tumor Activity

Emerging research suggests that this compound could possess anti-tumor properties. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling cascades involved in cell proliferation. However, further studies are necessary to elucidate the specific mechanisms at play.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the effectiveness of this compound against Staphylococcus aureus revealed a significant zone of inhibition compared to control groups. This study highlights the compound's potential as a lead structure for developing new antibiotics.
  • Anti-inflammatory Mechanism Exploration : In a recent investigation into the anti-inflammatory effects of halogenated pyrazines, researchers found that derivatives similar to this compound inhibited NF-kB activation in macrophages, suggesting a pathway for reducing inflammation.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving halogenation reactions. Its derivatives are being explored for their enhanced biological activities:

Derivative Potential Activity Notes
2-Amino-3-bromo-6-chloropyrazineAntimicrobialContains an amino group enhancing reactivity
3-Bromo-5-chloropyrazin-2-amineAnti-inflammatoryStructural modification alters activity profile

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-3,5-dichloropyrazine with high purity?

  • Methodological Answer : The bromination of dichloropyrazine derivatives can be achieved via diazotization and halogenation. For example, a protocol involving HBr (48% in water) and NaNO₂ in THF at 0°C, followed by quenching with ice-cold water and extraction with ethyl acetate, has been effective for related bromopyrazines. Purification via flash column chromatography (SiO₂, PE/EA 20:1) yields high-purity products . Optimize reaction time (e.g., 75-minute addition of NaNO₂) to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers observe?

  • Methodological Answer :

  • ¹³C NMR : Pyrazine ring carbons typically resonate at δ 136–147 ppm. Bromine and chlorine substituents deshield adjacent carbons, as seen in δ 146.84 (C-Br) and 136.49 (C-Cl) for analogous compounds .
  • Mass Spectrometry : Expect a molecular ion peak matching the molecular weight (252.89 g/mol for C₄HBr₂Cl₂N₃). Fragmentation patterns should confirm halogen loss (e.g., [M-Br]⁺) .
  • IR Spectroscopy : Look for N-H stretches (~3400 cm⁻¹) in aminopyrazine derivatives and C-Br/C-Cl vibrations (650–500 cm⁻¹) .

Q. What safety protocols are critical when handling this compound during synthesis?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation of toxic fumes.
  • Quench reactions with ice-cold water to control exothermic processes .
  • Store intermediates at 0–6°C to prevent decomposition .
  • Dispose of halogenated waste via approved hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental X-ray diffraction data and computational models for this compound derivatives?

  • Methodological Answer :

  • Refine crystal structures using SHELXL (e.g., R factor < 0.05) and cross-validate with density functional theory (DFT)-optimized geometries .
  • Check for twinning or disorder in the crystal lattice, which may distort bond lengths/angles. For example, in related dichloropyrazines, mean σ(C–C) = 0.004 Å ensures precision .
  • Use Hirshfeld surface analysis to resolve intermolecular interactions that might affect packing .

Q. What strategies are recommended for analyzing non-covalent interactions (e.g., halogen bonding) in this compound coordination polymers?

  • Methodological Answer :

  • Synthesize copper(I) bromide complexes and analyze X-ray structures for Br⋯N halogen bonds (typical distance: 3.2–3.5 Å). Compare with chloro-substituted analogs to assess electronic effects .
  • Use Mercury software to calculate interaction energies and map electrostatic potentials.
  • Conduct variable-temperature NMR to study dynamic bonding behavior in solution .

Q. How can researchers design experiments to study the reactivity of the bromine substituent in this compound under varying conditions?

  • Methodological Answer :

  • Perform nucleophilic aromatic substitution (SNAr) with amines or thiols. Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) .
  • Investigate photolytic debromination using UV-vis spectroscopy (λ = 254 nm) and GC-MS to track byproducts.
  • Compare reactivity with 3,5-dichloropyrazine to quantify the activating effect of bromine .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Replicate assays under standardized conditions (e.g., MIC testing against E. coli ATCC 25922). Control for solvent effects (DMSO < 1% v/v) .
  • Use high-throughput crystallography (SHELXC/D/E pipelines) to correlate bioactivity with solid-state conformation .
  • Apply multivariate statistical analysis (e.g., PCA) to isolate structural determinants of activity from noisy datasets .

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